Conformational Diversity and Energy Landscape: Cyclooctadecane vs. Cycloicosane and Cyclononadecane
Computational conformational analysis (MM2 force field) comparing cyclooctadecane (18‑membered ring), cyclononadecane (19‑membered), and cycloicosane (20‑membered) reveals that cyclooctadecane exhibits a distinct energy distribution and the presence of a unique ‘nick’ structural motif [1]. The study provides a geometric rationale for the relative populations of stable conformations in 16‑, 18‑, and 20‑membered rings, with the ‘nick’ becoming increasingly significant in 18‑membered and larger macrocycles [1]. While exact ΔG values for individual conformers are not tabulated, the publication includes full torsion angle distributions and energy histograms that differentiate cyclooctadecane from its neighbors [1].
| Evidence Dimension | Conformational energy landscape and distribution of torsion angle sequences |
|---|---|
| Target Compound Data | Possesses a ‘nick’ motif; specific energy distribution pattern available in reference [1] |
| Comparator Or Baseline | Cyclononadecane and cycloicosane: different energy distributions; 16‑membered rings lack ‘nick’ |
| Quantified Difference | Qualitative presence of ‘nick’ in 18‑membered rings vs. absence in 16‑membered; quantitative energy histograms provided in [1] |
| Conditions | Stochastic conformational generation with MM2 force field, analysis of energy, torsion angles, and torsion angle sequences |
Why This Matters
The unique conformational space, including the ‘nick’ motif, may influence molecular recognition, crystal packing, and host‑guest chemistry, rendering cyclooctadecane a non‑substitutable scaffold.
- [1] Shah, A. V.; Dolata, D. P. Conformations of large cycloalkanes: cyclooctadecane, cyclononadecane and cycloicosane. J. Comput.-Aided Mol. Des. 1993, 7, 103‑124. DOI: 10.1007/BF00141578. View Source
